Methyl 3,5-diiodo-2-thiophenecarboxylate

Description

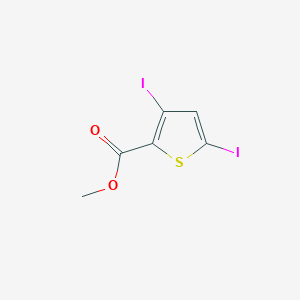

Methyl 3,5-diiodo-2-thiophenecarboxylate is a halogenated thiophene derivative featuring a methyl ester group at position 2 and iodine substituents at positions 3 and 5 on the aromatic thiophene ring.

Properties

CAS No. |

1389315-10-9 |

|---|---|

Molecular Formula |

C6H4I2O2S |

Molecular Weight |

393.97 g/mol |

IUPAC Name |

methyl 3,5-diiodothiophene-2-carboxylate |

InChI |

InChI=1S/C6H4I2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 |

InChI Key |

YHKDNDZSUULRAD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diiodo-2-thiophenecarboxylate typically involves the iodination of methyl 2-thiophenecarboxylate. The process can be summarized as follows:

Starting Material: Methyl 2-thiophenecarboxylate.

Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2) in an acidic medium. The reaction conditions are typically controlled to ensure selective iodination at the 3 and 5 positions of the thiophene ring.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the iodination reaction under controlled conditions.

Continuous Monitoring: The reaction is continuously monitored to ensure the desired product yield and purity.

Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diiodo-2-thiophenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents (e.g., m-CPBA) in an organic solvent (e.g., dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).

Major Products

Substitution: Derivatives with substituted groups at the 3 and 5 positions.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3,5-diiodo-2-thiophenecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:

- Halogenation Reactions : The presence of iodine atoms facilitates further halogenation or substitution reactions, making it useful for synthesizing more complex molecules.

- Coupling Reactions : This compound can participate in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Halogenation | Iodination with aryl iodides | 75 |

| Coupling (Suzuki) | Coupling with boronic acids | 80 |

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values ranging from 10 to 20 µM against breast cancer (MCF-7) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

- Antimicrobial Properties : The compound has also been tested for antimicrobial efficacy against several bacterial strains, showing effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Materials Science

Due to its electronic properties influenced by the thiophene ring and iodine substituents, this compound is explored in:

- Organic Electronics : It can be used in the development of organic semiconductors due to its ability to form conductive films.

- Corrosion Inhibitors : The compound's thiophene moiety provides protective properties against metal corrosion.

Case Study on Anticancer Activity

A study published in MDPI evaluated the effect of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that this compound significantly inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Methyl 3,5-diiodo-2-thiophenecarboxylate involves its interaction with molecular targets through its iodine atoms and ester group. The iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Attributes

Key Observations:

Core Structure: The thiophene ring in the target compound contrasts with triazine (), diterpene (), and fatty acid () backbones in other esters. Thiophene’s aromaticity and conjugation may enhance electronic properties compared to aliphatic or polycyclic systems.

Ester Functionality :

- The methyl ester group in the target compound is shared with sandaracopimaric acid methyl ester and triflusulfuron methyl ester. However, its hydrolysis susceptibility may differ due to electron-withdrawing iodine atoms, which could destabilize the ester compared to diterpene or sulfonylurea analogs .

For example, diterpene methyl esters () exhibit higher hydrophobicity due to bulky hydrocarbon frameworks, while ethyl linolenate () has moderate polarity from unsaturated chains .

Biological Activity

Methyl 3,5-diiodo-2-thiophenecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of iodine substituents on the thiophene ring, which can significantly influence its reactivity and biological activity. The synthesis typically involves halogenation reactions of thiophene derivatives, which can be achieved through various methods such as decarboxylative halogenation or electrophilic aromatic substitution.

Synthesis Overview

- Starting Material : Methyl 2-thiophenecarboxylate

- Halogenation : Iodination using iodine or iodine sources in the presence of a suitable solvent.

- Yield : Varies based on conditions but generally high with optimized parameters.

Biological Activity

The biological activity of this compound includes antibacterial, antifungal, and anticancer properties. The following sections summarize key findings from recent studies.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | 15 |

| Escherichia coli | 25 µg/mL | 10 |

| Pseudomonas aeruginosa | 50 µg/mL | 8 |

Data Source: Antimicrobial screening studies conducted using the agar well diffusion method .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Candida albicans | 15 µg/mL | 14 |

| Aspergillus niger | 30 µg/mL | 11 |

Data Source: Studies on antifungal efficacy against common fungal pathogens .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Preliminary in vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 25 µM

These findings suggest that this compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine substituents enhance the compound's ability to interact with biological targets such as enzymes and receptors involved in microbial growth and cancer progression .

Case Studies

- Antibacterial Study : A study published in Journal of Medicinal Chemistry explored the effects of various thiophene derivatives on bacterial growth. This compound was among the most effective compounds tested against multi-drug resistant strains .

- Anticancer Research : In vitro assays demonstrated that treatment with this compound led to increased apoptosis in HeLa cells as evidenced by flow cytometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.